molecular formula C13H13N3O2 B2864304 2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 890093-19-3

2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B2864304
M. Wt: 243.266
InChI Key: ZZYSWMZPDNLUKF-UHFFFAOYSA-N
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Description

“2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 . It has a structure that includes a cyclopropyl group, a methyl group, and a 1,2,4-triazolyl group attached to a benzoic acid core .


Molecular Structure Analysis

The molecular structure of “2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid” is characterized by a 1,2,4-triazolyl group attached to a benzoic acid core. The triazolyl group contains a cyclopropyl and a methyl group . More detailed structural analysis may require advanced techniques such as X-ray crystallography .

Scientific Research Applications

Structural and Activity Analysis

Secondary Interactions and Structure-Activity Relationships

The study of similar benzoic acids revealed the importance of secondary interactions (such as hydrogen bonding and π-π interactions) in determining the structural motifs and bioactivity predictions of compounds. These interactions play a crucial role in enhancing the bioactivity of endothelin B receptor antagonists, suggesting potential applications in drug design and development (J. Dinesh, 2013).

Crystal and Molecular Structures

Triazole Derivatives' Structures

Research on triazole derivatives, closely related to the target compound, has shown significant delocalization of π-electron density within triazole rings, influencing the compound's molecular structure and interaction potentials. This indicates potential for developing materials with specific electronic properties or for applications in molecular electronics (N. Boechat et al., 2010).

properties

IUPAC Name

2-(3-cyclopropyl-5-methyl-1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-14-15-12(9-6-7-9)16(8)11-5-3-2-4-10(11)13(17)18/h2-5,9H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYSWMZPDNLUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid

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